molecular formula C23H19N5O2S3 B11187902 Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-methylpyrimidine-5-carboxylate

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-methylpyrimidine-5-carboxylate

Cat. No.: B11187902
M. Wt: 493.6 g/mol
InChI Key: VCATWHZJBIEXCN-UHFFFAOYSA-N
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Description

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-METHYLPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a pyrimidine core substituted with benzothiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-METHYLPYRIMIDINE-5-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 2-aminobenzothiazole with appropriate aldehydes and ketones, followed by cyclization and functional group modifications . The reaction conditions often involve the use of solvents like ethanol or pyridine and may require refluxing or microwave irradiation to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of water as a solvent .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-METHYLPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-METHYLPYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-METHYLPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-METHYLPYRIMIDINE-5-CARBOXYLATE stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its dual benzothiazole moieties enhance its potential as a versatile scaffold for drug development and material science applications .

Properties

Molecular Formula

C23H19N5O2S3

Molecular Weight

493.6 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylamino)-4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C23H19N5O2S3/c1-3-30-20(29)19-13(2)24-21(28-22-26-14-8-4-6-10-17(14)32-22)25-16(19)12-31-23-27-15-9-5-7-11-18(15)33-23/h4-11H,3,12H2,1-2H3,(H,24,25,26,28)

InChI Key

VCATWHZJBIEXCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1CSC2=NC3=CC=CC=C3S2)NC4=NC5=CC=CC=C5S4)C

Origin of Product

United States

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